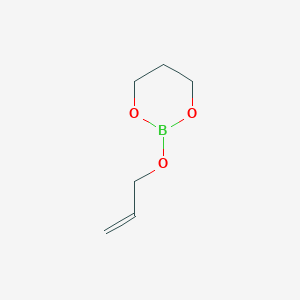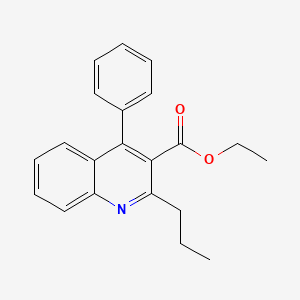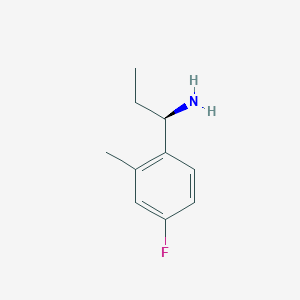
(R)-1-(4-fluoro-2-methylphenyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-fluoro-2-methylphenyl)propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-fluoro-2-methylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.
Formation of Intermediate: The phenol group is converted to a suitable leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with a propylamine derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-fluoro-2-methylphenyl)propylamine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-fluoro-2-methylphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the fluorinated phenyl ring can lead to the formation of different substituted phenyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of substituted phenyl derivatives.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
®-1-(4-fluoro-2-methylphenyl)propylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(4-fluoro-2-methylphenyl)propylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-fluoro-2-methylphenyl)ethylamine: Similar structure but with an ethylamine chain.
®-1-(4-chloro-2-methylphenyl)propylamine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-fluoro-2-ethylphenyl)propylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-1-(4-fluoro-2-methylphenyl)propylamine is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
(1R)-1-(4-fluoro-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
NUROPEITPIZKEL-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](C1=C(C=C(C=C1)F)C)N |
Kanonische SMILES |
CCC(C1=C(C=C(C=C1)F)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


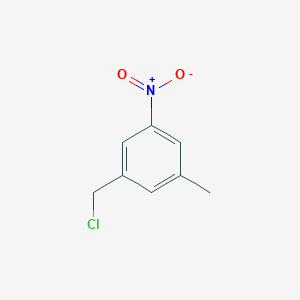

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
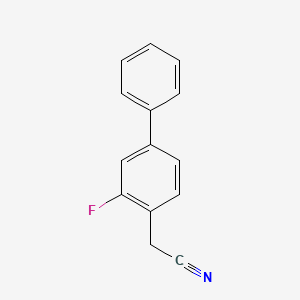
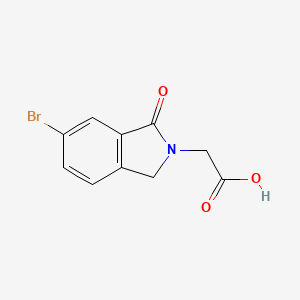
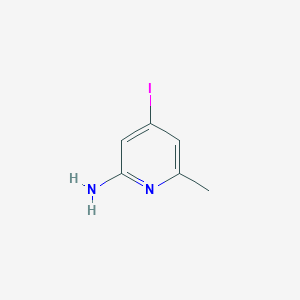

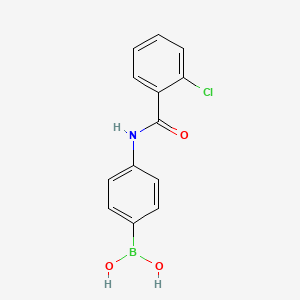
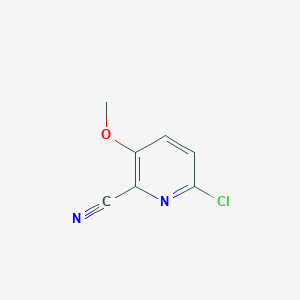
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

